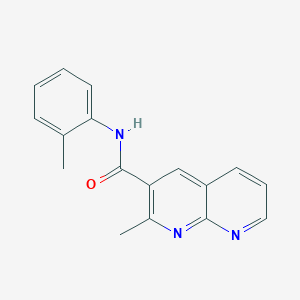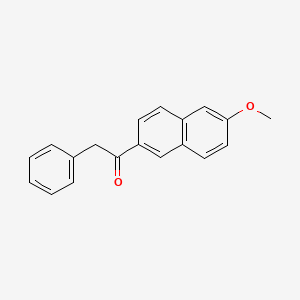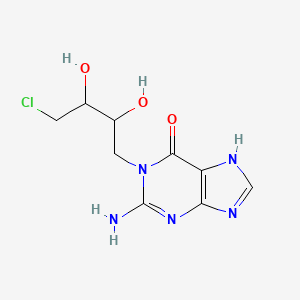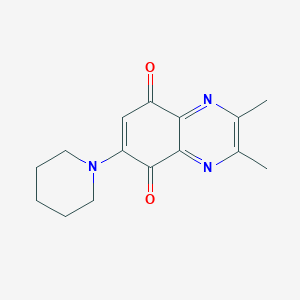![molecular formula C17H12O4 B11847595 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid CAS No. 63220-57-5](/img/structure/B11847595.png)
2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring This compound is characterized by its unique structure, which includes a cyclopropane carboxylic acid moiety attached to a benzo[h]chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of salicylaldehyde with malonic acid in the presence of a base to form coumarin derivatives. These derivatives can then undergo further reactions, such as cyclopropanation, to introduce the cyclopropane carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents and catalysts are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular pathways involved in oxidative stress and inflammation, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Oxo-4H-benzo[h]chromen-2-yl)benzoic acid
- 2-Amino-4-(4-ethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- 2-Amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Uniqueness
2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane carboxylic acid group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other chromene derivatives and enhances its potential for various applications .
Properties
CAS No. |
63220-57-5 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-(4-oxobenzo[h]chromen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C17H12O4/c18-14-8-15(12-7-13(12)17(19)20)21-16-10-4-2-1-3-9(10)5-6-11(14)16/h1-6,8,12-13H,7H2,(H,19,20) |
InChI Key |
MFBQZISOZRJZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)




![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)



![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)
![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)
